molecular formula C15H9Br2IN2O3S B13945801 3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid CAS No. 530126-93-3

3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid

Cat. No.: B13945801
CAS No.: 530126-93-3
M. Wt: 584.0 g/mol
InChI Key: PGXCXHKVDLBGMD-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid is a complex organic compound with the molecular formula C15H9Br2IN2O3S This compound is characterized by the presence of bromine, iodine, and sulfur atoms, which contribute to its unique chemical properties

Preparation Methods

The synthesis of 3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

    Iodination: The addition of iodine atoms to the benzene ring.

    Coupling Reaction: The final step involves coupling the intermediate compounds to form the target compound.

The reaction conditions for each step vary, but they generally require specific catalysts, solvents, and temperature control to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions to achieve cost-effective and efficient synthesis.

Chemical Reactions Analysis

3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine and iodine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, ethanol, dichloromethane.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: Research is being conducted to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid can be compared with other similar compounds, such as:

    3,5-Dibromo-2-hydroxybenzoic acid: This compound lacks the iodine and carbamothioyl groups, resulting in different chemical properties and applications.

    2-Iodobenzoyl chloride: This compound contains the iodine atom but lacks the bromine and carbamothioyl groups, leading to different reactivity and uses.

    3,5-Dibromo-4-hydroxybenzoic acid: This compound has a hydroxyl group instead of the carbamothioyl group, affecting its chemical behavior and applications.

Properties

CAS No.

530126-93-3

Molecular Formula

C15H9Br2IN2O3S

Molecular Weight

584.0 g/mol

IUPAC Name

3,5-dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C15H9Br2IN2O3S/c16-7-5-9(14(22)23)12(10(17)6-7)19-15(24)20-13(21)8-3-1-2-4-11(8)18/h1-6H,(H,22,23)(H2,19,20,21,24)

InChI Key

PGXCXHKVDLBGMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=C(C=C(C=C2Br)Br)C(=O)O)I

Origin of Product

United States

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